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molecular formula C9H7NO4 B1280218 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate CAS No. 72752-80-8

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Cat. No. B1280218
M. Wt: 193.16 g/mol
InChI Key: FUJBKRLYHYJMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233108B2

Procedure details

To a solution of methyl 4-amino-3-hydroxybenzoate (Intermediate 75, 1.06 g, 6.34 mmol) in THF (13.5 mL) was added carbonyl diimidazole (1.88 g, 11.6 mmol) and the reaction mixture was heated to reflux temperature for 1 day. After that time, the solvent was removed and the residue was partitioned between CH2Cl2 and 1N aqueous HCl solution. The organic phase was washed with 1N aqueous HCl solution (2×) and water, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to provide the title compound as white solid (870 mg of a 79% purity, 56% yield). The crude was used in the next step without any further purification.
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14]>C1COCC1>[O:14]=[C:13]1[NH:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=2[O:12]1

Inputs

Step One
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
1.06 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O
Name
Quantity
1.88 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
13.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
After that time, the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 and 1N aqueous HCl solution
WASH
Type
WASH
Details
The organic phase was washed with 1N aqueous HCl solution (2×) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1OC2=C(N1)C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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